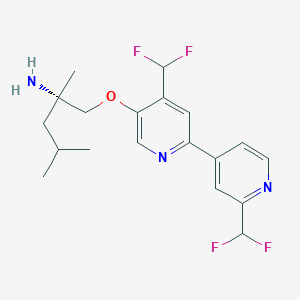

Aak1-IN-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H23F4N3O |

|---|---|

Molecular Weight |

385.4 g/mol |

IUPAC Name |

(2S)-1-[[4-(difluoromethyl)-6-[2-(difluoromethyl)-4-pyridinyl]-3-pyridinyl]oxy]-2,4-dimethylpentan-2-amine |

InChI |

InChI=1S/C19H23F4N3O/c1-11(2)8-19(3,24)10-27-16-9-26-14(7-13(16)17(20)21)12-4-5-25-15(6-12)18(22)23/h4-7,9,11,17-18H,8,10,24H2,1-3H3/t19-/m0/s1 |

InChI Key |

HVHRHDHQHUAOQI-IBGZPJMESA-N |

Isomeric SMILES |

CC(C)C[C@@](C)(COC1=CN=C(C=C1C(F)F)C2=CC(=NC=C2)C(F)F)N |

Canonical SMILES |

CC(C)CC(C)(COC1=CN=C(C=C1C(F)F)C2=CC(=NC=C2)C(F)F)N |

Origin of Product |

United States |

Foundational & Exploratory

Aak1-IN-5: A Selective AAK1 Inhibitor for Neuropathic Pain Research

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Aak1-IN-5, also identified as compound 58 in seminal research, is a highly selective and potent inhibitor of Adaptor-Associated Kinase 1 (AAK1).[1] This small molecule has demonstrated significant potential in preclinical studies as a therapeutic agent for neuropathic pain. Its favorable characteristics, including central nervous system (CNS) penetrability and oral bioavailability, position it as a valuable tool for researchers investigating the role of AAK1 in various physiological and pathological processes. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, selectivity, the underlying signaling pathways, and detailed experimental protocols for its characterization.

Core Data Summary

The inhibitory potency and selectivity of this compound have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data for this compound and related compounds for comparative analysis.

Table 1: In Vitro and Cellular Activity of this compound

| Compound | AAK1 IC50 (nM) | Filt Ki (nM) | Cell IC50 (nM) |

| This compound (Compound 58) | 1.2 | 0.05 | 0.5 |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Kinase Selectivity Profile

A critical aspect of a kinase inhibitor's utility is its selectivity. While a comprehensive kinase panel screening data for this compound (compound 58) is detailed in the primary literature, the following table highlights its inhibitory activity against closely related kinases, demonstrating its selectivity for AAK1.

Table 2: Selectivity of this compound Against Related Kinases

| Kinase | This compound (Compound 58) IC50 (nM) |

| AAK1 | 1.2 |

| GAK | >10,000 |

| BMP2K | 130 |

GAK: Cyclin G-associated kinase; BMP2K: Bone morphogenetic protein 2-inducible kinase. Data derived from Luo et al., 2022.

AAK1 Signaling Pathway

AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME). CME is a fundamental cellular process for the internalization of cell surface receptors, transporters, and other macromolecules. The primary substrate of AAK1 in this pathway is the μ2 subunit of the adaptor protein 2 (AP-2) complex (AP2M1).

The signaling cascade can be visualized as follows:

In the context of neuropathic pain, the precise downstream effects of AAK1 inhibition are still under investigation. However, it is hypothesized that by modulating the endocytosis of key receptors and ion channels in neurons, this compound can alter neuronal signaling and reduce pain perception.[2][3][4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments used to characterize this compound.

AAK1 TR-FRET Binding Assay

This biochemical assay quantitatively measures the binding affinity of an inhibitor to the AAK1 kinase domain.

Methodology:

-

Reagent Preparation:

-

Prepare a 2X solution of AAK1 enzyme and LanthaScreen™ Eu-anti-GST antibody in 1X kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Prepare a 4X solution of the kinase tracer in 1X kinase buffer.

-

Perform serial dilutions of this compound in DMSO, followed by a dilution in 1X kinase buffer to create 4X final concentrations.

-

-

Assay Procedure:

-

Add 2.5 µL of the 4X this compound dilutions to the wells of a 384-well assay plate.

-

Add 5 µL of the 2X AAK1 enzyme/antibody mixture to each well.

-

Incubate for 15 minutes at room temperature.

-

Add 2.5 µL of the 4X kinase tracer to each well.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular Target Engagement Assay in HEK293T Cells

This cell-based assay confirms the ability of this compound to engage and inhibit AAK1 within a cellular context.

Methodology:

-

Cell Culture and Plating:

-

Culture HEK293T cells transiently expressing a NanoLuc-AAK1 fusion protein.

-

Seed the cells into a 384-well white assay plate at an appropriate density and allow them to attach overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound.

-

Pre-treat the cells with the NanoBRET Tracer K-5.

-

Add the this compound dilutions to the cells and incubate for 2 hours at 37°C in a 5% CO2 incubator.

-

-

BRET Measurement:

-

Add the NanoBRET Nano-Glo Substrate and an extracellular NanoLuc inhibitor to the wells.

-

Immediately read the plate on a luminometer capable of measuring BRET, detecting both the donor (NanoLuc) and acceptor (tracer) signals.

-

-

Data Analysis:

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC50 value.

-

Conclusion

This compound is a highly potent and selective AAK1 inhibitor with demonstrated in vitro and cellular activity. Its ability to penetrate the CNS and its oral bioavailability make it a promising lead compound for the development of novel therapeutics for neuropathic pain. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of AAK1 inhibition and to utilize this compound as a critical research tool.

References

- 1. Discovery and Optimization of Biaryl Alkyl Ethers as a Novel Class of Highly Selective, CNS-Penetrable, and Orally Active Adaptor Protein-2-Associated Kinase 1 (AAK1) Inhibitors for the Potential Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibitors of Adaptor-Associated Kinase 1 (AAK1) May Treat Neuropathic Pain, Schizophrenia, Parkinson’s Disease, and Other Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. AAK1 Inhibitors as an Emerging Treatment for Neuropathic Pain | PainScale [painscale.com]

Aak1-IN-5: A Novel AAK1 Inhibitor for the Potential Treatment of Neuropathic Pain

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Neuropathic pain, a debilitating chronic condition arising from nerve damage, presents a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with dose-limiting side effects. Adaptor-associated kinase 1 (AAK1), a serine/threonine kinase, has emerged as a promising therapeutic target for neuropathic pain.[1][2] AAK1 plays a crucial role in clathrin-mediated endocytosis (CME), a fundamental cellular process for internalizing cell surface receptors and ligands.[1][2] Inhibition of AAK1 has been shown to produce analgesic effects in various preclinical models of neuropathic pain. This document provides a detailed technical overview of Aak1-IN-5, a highly selective, central nervous system (CNS)-penetrant, and orally active AAK1 inhibitor, and its potential for the treatment of neuropathic pain.

Core Mechanism of Action: AAK1 in Neuropathic Pain

AAK1 is a key regulator of CME through its phosphorylation of the μ2 subunit of the adaptor protein 2 (AP2) complex.[1] The AP2 complex is essential for the formation of clathrin-coated pits and the subsequent internalization of cargo proteins, including receptors and ion channels involved in pain signaling. By phosphorylating AP2M1, AAK1 enhances the efficiency of this internalization process.

In the context of neuropathic pain, the hyperexcitability of neurons is a key pathological feature. The trafficking and cell surface expression of various receptors and ion channels on nociceptive neurons are critical determinants of their sensitivity. Dysregulation of CME can therefore contribute to the maintenance of the chronic pain state. Inhibition of AAK1 is thought to modulate the endocytosis of key proteins involved in pain signal transmission, thereby dampening neuronal hyperexcitability and producing an analgesic effect. Studies with AAK1 knockout mice have shown a marked reduction in persistent pain responses, further validating AAK1 as a pain target. The antinociceptive effects of AAK1 inhibitors appear to be mediated at the spinal level and are linked to the potentiation of alpha2 adrenergic signaling, a known pain-inhibitory pathway.

This compound: A Profile of a Potent AAK1 Inhibitor

This compound is a novel biaryl alkyl ether compound identified as a highly potent and selective inhibitor of AAK1. Its favorable pharmacokinetic properties, including CNS penetrance and oral bioavailability, make it a promising candidate for further development.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for this compound and other notable AAK1 inhibitors.

Table 1: In Vitro Potency of AAK1 Inhibitors

| Compound | AAK1 IC50 (nM) | Filt Ki (nM) | Cell IC50 (nM) | Reference |

| This compound | 1.2 | 0.05 | 0.5 | |

| LP-935509 | 3.3 | - | - | |

| BMT-090605 | - | - | 0.63 | |

| BMS-911172 | 12 | - | 51 | |

| SGC-AAK1-1 | 233 | 9.1 | - |

Table 2: In Vivo Efficacy of this compound in a Neuropathic Pain Model

| Animal Model | Species | Dosing (p.o.) | Outcome | Reference |

| Chronic Constriction Injury (CCI) | Sprague-Dawley Rat | 1 and 3 mg/kg | Dose-dependent reduction in hyperalgesia |

Table 3: Metabolic Stability of this compound

| Species | Microsomal Half-life (min) |

| Human | >120 |

| Mouse | >120 |

| Rat | 76.0 |

| Cynomolgus Monkey | 17.6 |

| Dog | 26.0 |

| Data from MedChemExpress, citing Luo G, et al. (2022) |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving AAK1 and a typical experimental workflow for evaluating AAK1 inhibitors in a preclinical model of neuropathic pain.

Experimental Protocols

AAK1 Kinase Assay (In Vitro)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against AAK1 kinase activity.

Materials:

-

Recombinant human AAK1 enzyme

-

AAK1 substrate (e.g., a synthetic peptide)

-

ATP (Adenosine triphosphate)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the kinase assay buffer, AAK1 enzyme, and the substrate peptide to the wells of a 384-well plate.

-

Add the diluted test compound to the respective wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

-

The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the positive control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain (In Vivo)

Objective: To evaluate the analgesic efficacy of a test compound in a rat model of peripheral nerve injury-induced neuropathic pain.

Animals: Male Sprague-Dawley rats (200-250 g).

Procedure:

-

Surgical Procedure:

-

Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).

-

Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.

-

Loosely ligate the sciatic nerve with four chromic gut sutures placed approximately 1 mm apart. The ligatures should be tied to just barely constrict the nerve.

-

Close the muscle and skin layers with sutures.

-

Allow the animals to recover for a period of 10-14 days to allow for the full development of neuropathic pain behaviors.

-

-

Behavioral Testing (Mechanical Allodynia):

-

Place the rats in individual Plexiglas chambers on an elevated mesh floor and allow them to acclimate for at least 30 minutes.

-

Measure the paw withdrawal threshold (PWT) in response to mechanical stimulation using a series of calibrated von Frey filaments applied to the plantar surface of the hind paw.

-

The PWT is determined using the up-down method.

-

-

Drug Administration and Efficacy Assessment:

-

After baseline PWTs are established, administer the test compound (e.g., this compound at 1 and 3 mg/kg) or vehicle control via the desired route (e.g., oral gavage).

-

Measure the PWT at various time points post-dosing (e.g., 0.5, 1, 2, 4, and 6 hours).

-

An increase in the PWT in the drug-treated group compared to the vehicle-treated group indicates an anti-allodynic (analgesic) effect.

-

Conclusion and Future Directions

This compound represents a significant advancement in the development of selective AAK1 inhibitors for neuropathic pain. Its high potency, CNS penetrance, and oral bioavailability, coupled with demonstrated efficacy in a preclinical pain model, underscore its therapeutic potential. Further preclinical development, including comprehensive safety and toxicology studies, is warranted to advance this promising candidate toward clinical evaluation. The continued exploration of AAK1 inhibitors like this compound offers a novel and potentially more effective therapeutic strategy for the millions of patients suffering from neuropathic pain.

References

Investigating the CNS-Penetrable Properties of Aak1-IN-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the central nervous system (CNS) penetrable properties of Aak1-IN-5, a highly selective and orally active inhibitor of Adaptor-Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a key process in synaptic vesicle recycling and signal transduction.[1][2] Inhibition of AAK1 has emerged as a promising therapeutic strategy for neuropathic pain and other neurological disorders.[1][3] This document summarizes key quantitative data, details experimental protocols for assessing CNS penetration, and visualizes the underlying biological pathways.

Quantitative Data Summary

The following tables provide a consolidated overview of the in vitro and in vivo properties of this compound and its close, extensively studied analog, BMS-986176/LX-9211. This compound is identified as compound 58 in the primary literature.[3]

Table 1: In Vitro Potency and Physicochemical Properties of this compound

| Parameter | Value | Reference |

| AAK1 IC50 | 1.2 nM | |

| Filt K_i | 0.05 nM | |

| Cell IC50 | 0.5 nM |

Table 2: In Vitro and In Vivo CNS Penetrable Properties of this compound and Analogs

| Compound | Assay | Parameter | Value | Species | Reference |

| This compound (compound 58) | In Vivo Efficacy | Effective Dose (Chronic Constriction Injury Model) | 1 and 3 mg/kg | Rat | |

| BMS-986176/LX-9211 | In Vivo Pharmacokinetics | Brain-to-Plasma Ratio | 20 | Rat |

Experimental Protocols

Detailed methodologies for assessing the CNS-penetrable properties of this compound are outlined below. These protocols are based on established methods for small molecule kinase inhibitors targeting the CNS.

In Vitro Permeability Assay: MDCK-MDR1 Cell Model

This assay is crucial for determining if a compound is a substrate of P-glycoprotein (P-gp), a major efflux transporter at the blood-brain barrier (BBB).

Objective: To assess the bidirectional permeability of this compound across a polarized monolayer of Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1).

Methodology:

-

Cell Culture: MDCK-MDR1 cells are cultured on semi-permeable filter supports (e.g., Transwell®) for 4-7 days to form a confluent and polarized monolayer. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

-

Permeability Assessment:

-

The assay is performed in two directions: apical (A) to basolateral (B) and basolateral (B) to apical (A).

-

This compound (typically at a concentration of 1-10 µM) is added to the donor chamber (either apical or basolateral).

-

Samples are collected from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes).

-

The concentration of this compound in the collected samples is quantified by liquid chromatography-mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

The apparent permeability coefficient (Papp) is calculated for both directions using the following formula:

-

Papp = (dQ/dt) / (A * C0)

-

Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

-

-

The efflux ratio is calculated as the ratio of Papp (B-A) to Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for P-gp and may be actively transported out of the brain.

-

In Vivo Pharmacokinetic Study in Rats

This study determines the concentration of this compound in the plasma and brain over time after oral administration, providing a direct measure of its ability to cross the BBB.

Objective: To determine the brain-to-plasma concentration ratio of this compound in rats following oral administration.

Methodology:

-

Animal Dosing: Male Sprague-Dawley or Wistar rats are administered this compound via oral gavage at a specific dose (e.g., 10 mg/kg).

-

Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose), blood samples are collected (e.g., via tail vein or cardiac puncture). Animals are then euthanized, and brains are harvested.

-

Sample Processing:

-

Blood samples are centrifuged to separate plasma.

-

Brains are homogenized in a suitable buffer.

-

-

Quantification: The concentration of this compound in plasma and brain homogenate is determined by LC-MS/MS.

-

Data Analysis:

-

Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) are calculated for both plasma and brain.

-

The brain-to-plasma ratio is calculated at each time point and as a ratio of the AUCs (AUCbrain / AUCplasma). A high ratio indicates good CNS penetration. For the close analog BMS-986176/LX-9211, an average brain to plasma ratio of 20 was observed in rats.

-

Brain Tissue Binding Assay: Equilibrium Dialysis

This assay measures the fraction of the drug that is not bound to brain tissue, as only the unbound drug is pharmacologically active.

Objective: To determine the fraction of this compound unbound (fu,brain) in brain homogenate.

Methodology:

-

Preparation: Brain tissue from rats is homogenized.

-

Equilibrium Dialysis:

-

A dialysis device with two chambers separated by a semi-permeable membrane is used.

-

One chamber is filled with brain homogenate spiked with this compound, and the other chamber is filled with buffer.

-

The device is incubated until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.

-

-

Quantification: The concentration of this compound in both the brain homogenate and buffer chambers is measured by LC-MS/MS.

-

Data Analysis:

-

The fraction unbound in brain tissue (fu,brain) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the brain homogenate chamber.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involving AAK1 and a typical experimental workflow for assessing CNS penetration.

Caption: AAK1's role in clathrin-mediated endocytosis and downstream signaling.

Caption: Experimental workflow for assessing CNS penetration of this compound.

References

- 1. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Optimization of Biaryl Alkyl Ethers as a Novel Class of Highly Selective, CNS-Penetrable, and Orally Active Adaptor Protein-2-Associated Kinase 1 (AAK1) Inhibitors for the Potential Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential therapeutic applications of Aak1-IN-5 in neurodegenerative diseases.

A Technical Guide on the Preclinical Profile of a Potent Adaptor-Associated Kinase 1 Inhibitor

Executive Summary

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS) present a profound and growing challenge to global health, with limited therapeutic options available. Emerging research has identified Adaptor-Associated Kinase 1 (AAK1) as a promising therapeutic target due to its critical role in clathrin-mediated endocytosis, a fundamental cellular process implicated in the pathophysiology of these disorders. AAK1 dysfunction has been linked to the aberrant trafficking of neurotoxic proteins, including amyloid-β and α-synuclein. This whitepaper provides a comprehensive technical overview of Aak1-IN-5, a highly potent, selective, and central nervous system (CNS)-penetrant AAK1 inhibitor, and explores its therapeutic potential in neurodegenerative diseases. We consolidate preclinical data, delineate the underlying signaling pathways, and provide detailed experimental methodologies to support further investigation by researchers and drug development professionals.

Introduction: The Role of AAK1 in Cellular Trafficking

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that functions as a key regulator of clathrin-mediated endocytosis (CME).[1][2][3][4] CME is essential for the internalization of cell surface receptors, nutrient uptake, and the recycling of synaptic vesicles.[5] The primary role of AAK1 is to phosphorylate the μ2 subunit of the Adaptor Protein-2 (AP-2) complex. This phosphorylation event enhances the efficiency of cargo receptor binding and facilitates the assembly of clathrin-coated pits, which are subsequently internalized as vesicles.

Given its integral role in intracellular trafficking, dysregulation of AAK1 activity has been implicated in a variety of disease states. In the context of the CNS, AAK1 is involved in synaptic vesicle recycling and modulates critical signaling pathways, including WNT and Notch signaling. The potential of AAK1 inhibitors is being explored for conditions ranging from neuropathic pain to viral infections and, most relevantly, neurodegenerative diseases.

The Rationale for Targeting AAK1 in Neurodegenerative Diseases

The pathology of many neurodegenerative diseases involves the misfolding and aggregation of proteins. AAK1's role in endocytosis makes it a compelling target for modulating the trafficking and clearance of these neurotoxic proteins.

-

Alzheimer's Disease (AD): AAK1 is believed to promote damage induced by amyloid-β (Aβ). Studies in AD mouse models show that inhibiting CME can prevent Aβ-induced axonal degeneration and memory impairment. Furthermore, AAK1 expression levels have been shown to correlate with the degree of cognitive decline in animal models of AD.

-

Parkinson's Disease (PD): Genetic studies have linked a single nucleotide polymorphism within the AAK1 gene to the age of onset for Parkinson's disease. Brain tissue from PD patients exhibits increased AAK1 expression. Inhibition of AAK1 may be therapeutically beneficial by affecting the aggregation of α-synuclein, a key pathological hallmark of PD.

-

Amyotrophic Lateral Sclerosis (ALS): AAK1 has been found to selectively interact with the mutant form of the superoxide dismutase 1 (SOD1) protein, a known factor in familial ALS. In rodent models of ALS, AAK1 is mislocalized into protein aggregates, suggesting that its normal function in synaptic vesicle recycling is compromised, contributing to ALS pathology.

This compound: A Potent and Selective AAK1 Inhibitor

This compound is a highly selective, orally active, and CNS-penetrable small molecule inhibitor of AAK1. Its favorable pharmacokinetic and pharmacodynamic properties make it a valuable tool for preclinical research into the therapeutic potential of AAK1 inhibition.

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Species | Reference |

|---|---|---|---|

| AAK1 IC₅₀ | 1.2 nM | - | |

| AAK1 Kᵢ | 0.05 nM | - |

| Cellular IC₅₀ | 0.5 nM | - | |

Table 2: In Vitro Metabolic Stability of this compound

| Species | Liver Microsome Half-life (t₁/₂) | Reference |

|---|---|---|

| Human | > 120 min | |

| Mouse | > 120 min | |

| Rat | 76.0 min | |

| Cynomolgus Monkey | 17.6 min |

| Dog | 26.0 min | |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Dosing | Efficacy | Reference |

|---|

| Chronic Constriction Injury (Rat) | 1 and 3 mg/kg | Reduced hyperalgesia | |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involving AAK1 is crucial for understanding the mechanism of action of inhibitors like this compound.

Caption: AAK1's role in clathrin-mediated endocytosis (CME).

Caption: AAK1 negatively regulates Wnt signaling via endocytosis.

Caption: Workflow for in vivo efficacy testing in a neurodegenerative disease model.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize AAK1 inhibitors. These are provided as a guide for researchers.

Objective: To determine the IC₅₀ of this compound against AAK1 kinase.

Materials:

-

AAK1 Kinase (recombinant)

-

LanthaScreen™ Certified Eu-anti-GST Antibody

-

Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer)

-

This compound (serial dilutions)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

384-well microplates

Methodology:

-

Prepare a 2X solution of AAK1 kinase and Eu-anti-GST antibody in assay buffer.

-

Prepare a 4X serial dilution of this compound in assay buffer.

-

Prepare a 2X solution of the Alexa Fluor™ 647 tracer in assay buffer.

-

Add 5 µL of the 2X kinase/antibody solution to each well of the 384-well plate.

-

Add 2.5 µL of the 4X this compound serial dilution or vehicle control to the appropriate wells.

-

Add 2.5 µL of the 2X tracer solution to all wells.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

-

Calculate the emission ratio (665/615). Plot the emission ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

Objective: To evaluate the in vivo efficacy of this compound on cognitive deficits in a mouse model of Alzheimer's disease.

Materials:

-

C57BL/6 mice

-

Aggregated Aβ₁₋₄₂ peptide

-

Sterile saline

-

Stereotactic surgery equipment

-

Morris Water Maze (MWM) apparatus: a circular pool (120 cm diameter) filled with opaque water, with a hidden escape platform.

-

This compound formulation for oral gavage

Methodology:

-

Model Induction: Anesthetize mice and place them in a stereotactic frame. Inject aggregated Aβ₁₋₄₂ (e.g., 5 µg in 2 µL) into the bilateral hippocampus. Control animals receive a vehicle injection. Allow mice to recover for 7-14 days.

-

Drug Administration: Begin daily oral administration of this compound or vehicle control. Dosing should be based on prior pharmacokinetic studies.

-

Morris Water Maze - Acquisition Phase (e.g., 5 days):

-

Place each mouse into the pool at one of four randomized starting positions.

-

Allow the mouse to swim for 60 seconds to find the hidden platform. If it fails, guide it to the platform.

-

Allow the mouse to remain on the platform for 15 seconds.

-

Record the time to reach the platform (escape latency) and the path taken using a video tracking system.

-

Perform four trials per day for each mouse.

-

-

Morris Water Maze - Probe Trial (Day 6):

-

Remove the escape platform from the pool.

-

Place the mouse in the pool from a novel start position and allow it to swim for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

-

-

Data Analysis: Compare escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial between the this compound treated group and the vehicle control group using appropriate statistical tests (e.g., two-way ANOVA for repeated measures, t-test).

Conclusion and Future Directions

This compound represents a promising chemical probe and a potential therapeutic lead compound for the treatment of neurodegenerative diseases. Its high potency, selectivity, and ability to penetrate the CNS provide a strong foundation for further investigation. The link between AAK1, endocytic trafficking, and the processing of neurotoxic proteins in Alzheimer's, Parkinson's, and ALS offers a clear mechanistic rationale for its development.

Future research should focus on:

-

Evaluating the efficacy of this compound in a broader range of transgenic and chemically-induced animal models of neurodegeneration.

-

Elucidating the precise downstream effects of AAK1 inhibition on the clearance and aggregation of specific pathological proteins like tau, α-synuclein, and TDP-43.

-

Conducting detailed toxicology and safety pharmacology studies to establish a therapeutic window for this compound and related compounds.

The continued exploration of AAK1 inhibitors like this compound may pave the way for novel disease-modifying therapies that are urgently needed for patients suffering from these devastating neurological disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. What are AAK1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Inhibitors of Adaptor-Associated Kinase 1 (AAK1) May Treat Neuropathic Pain, Schizophrenia, Parkinson’s Disease, and Other Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

Exploring the Antiviral Potential of Aak1-IN-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the potential of Aak1-IN-5 as a broad-spectrum antiviral agent. While direct antiviral studies on this compound are not yet publicly available, this document synthesizes the current understanding of Adaptor-Associated Kinase 1 (AAK1) as a pro-viral host factor and presents data from other potent AAK1 inhibitors to build a strong case for the antiviral potential of this compound. This guide covers the molecular mechanism, quantitative data from surrogate AAK1 inhibitors, detailed experimental protocols for viral assays, and visual representations of key pathways and workflows.

Introduction: Targeting Host Factors for Broad-Spectrum Antiviral Therapy

The emergence of drug-resistant viral strains and novel viral pathogens necessitates the development of new antiviral strategies. One promising approach is to target host cellular factors that are essential for the lifecycle of a broad range of viruses. Adaptor-Associated Kinase 1 (AAK1) has been identified as a key host regulator of clathrin-mediated endocytosis (CME), a fundamental cellular process that many viruses hijack to gain entry into host cells.[1][2] By inhibiting AAK1, it is possible to disrupt this entry mechanism, thereby preventing viral infection at an early stage.[2][3] This strategy holds the potential for broad-spectrum activity against numerous viruses that rely on CME.[4]

This compound is a potent and selective inhibitor of AAK1. While its primary research application to date has been in the context of neuropathic pain, its high affinity for AAK1 makes it an excellent candidate for investigation as an antiviral agent. This guide will explore this potential by examining the known roles of AAK1 in viral entry and the antiviral activity of other well-characterized AAK1 inhibitors.

Mechanism of Action: AAK1 in Clathrin-Mediated Viral Entry

AAK1 is a serine/threonine kinase that plays a pivotal role in the regulation of clathrin-mediated endocytosis. Its primary function is to phosphorylate the μ2 subunit of the Adaptor Protein 2 (AP2) complex. This phosphorylation event is crucial for the maturation of clathrin-coated pits and the subsequent formation of endocytic vesicles.

Many viruses, including Dengue, Ebola, Hepatitis C, and SARS-CoV-2, exploit the CME pathway for cellular entry. The process begins with the binding of viral particles to receptors on the host cell surface, which triggers the assembly of clathrin and AP2 at the plasma membrane. The inhibition of AAK1 disrupts the phosphorylation of AP2, which in turn hinders the formation of mature clathrin-coated vesicles, effectively trapping the viral particles at the cell surface and preventing their internalization. By targeting this fundamental host process, AAK1 inhibitors have the potential to be effective against a wide range of viruses.

Quantitative Data: Antiviral Efficacy of Representative AAK1 Inhibitors

While specific antiviral data for this compound is not yet available, studies on other small molecule inhibitors of AAK1 have demonstrated significant antiviral activity against several viruses. The following table summarizes the in vitro efficacy of these compounds, providing a benchmark for the potential of this compound.

| Compound | Virus | Cell Line | EC50 (µM) | EC90 (µM) | CC50 (µM) | Reference |

| Compound 21b | Dengue Virus (DENV) | MDDCs | 0.0428 | 1.49 | > 20 | |

| Compound 8g | Dengue Virus (DENV) | MDDCs | 0.739 | 3.32 | > 20 | |

| Sunitinib | Dengue Virus (DENV) | Huh7 | ~1 | N/A | > 10 | |

| Erlotinib | Dengue Virus (DENV) | Huh7 | ~2 | N/A | > 10 |

EC50: 50% effective concentration; EC90: 90% effective concentration; CC50: 50% cytotoxic concentration; MDDCs: Monocyte-Derived Dendritic Cells; N/A: Not Available.

Experimental Protocols: Assessing the Antiviral Activity of this compound

The following is a detailed, representative protocol for a plaque reduction assay, a standard method for quantifying the inhibition of viral infection. This protocol can be adapted to test the efficacy of this compound against a variety of viruses.

Cell Culture and Compound Preparation

-

Cell Seeding: Seed a suitable host cell line (e.g., Vero, Huh-7) in 12-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C in a 5% CO2 incubator overnight.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in a basal medium to achieve the desired final concentrations.

Viral Infection and Treatment

-

Pre-treatment: Remove the culture medium from the cell monolayers and treat the cells with the prepared dilutions of this compound. Include a vehicle control (DMSO) and a positive control (a known antiviral for the target virus). Incubate for 1-4 hours at 37°C.

-

Infection: After the pre-treatment incubation, infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques. The infection is typically carried out for 1 hour at 37°C with gentle rocking every 15 minutes to ensure even distribution of the virus.

Plaque Assay

-

Overlay: Following the infection period, remove the virus-containing medium and overlay the cell monolayer with a fresh basal medium containing 0.8% methylcellulose and the corresponding concentration of this compound.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 3-5 days, depending on the virus).

-

Fixation and Staining: After the incubation period, fix the cells with 3.7% formaldehyde for 15 minutes. After fixation, wash the wells with PBS and stain with a crystal violet solution to visualize the plaques.

Data Analysis

-

Plaque Counting: Count the number of plaques in each well.

-

Calculating Inhibition: The percentage of viral inhibition is calculated relative to the vehicle control. The EC50 value, the concentration of the compound that inhibits plaque formation by 50%, can be determined using a dose-response curve.

Cytotoxicity Assay

A parallel cytotoxicity assay (e.g., using alamarBlue or XTT) should be performed to determine the CC50 of this compound in the same cell line to ensure that the observed antiviral effect is not due to cell death.

Visualizing the Core Concepts

AAK1's Role in Clathrin-Mediated Endocytosis

References

- 1. Designing broad-spectrum antivirals against AAK1 | BioWorld [bioworld.com]

- 2. What are AAK1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

Aak1-IN-5: A Technical Guide to its Impact on the Endocytic Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aak1-IN-5 is a highly selective and potent inhibitor of the Adaptor-Associated Kinase 1 (AAK1), a critical regulator of clathrin-mediated endocytosis (CME). This document provides a comprehensive technical overview of the effects of this compound on the endocytic pathway, synthesizing available data on its mechanism of action, quantitative inhibitory properties, and relevant experimental protocols. By targeting AAK1, this compound disrupts the phosphorylation of the µ2 subunit of the adaptor protein 2 (AP2) complex, a key event in the maturation of clathrin-coated pits and subsequent vesicle formation. This inhibitory action makes this compound a valuable tool for studying the intricate processes of endocytosis and a potential therapeutic agent for diseases where this pathway is dysregulated, such as neuropathic pain, viral infections, and certain neurological disorders.[1][2]

Introduction to AAK1 and its Role in Endocytosis

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in the initial stages of clathrin-mediated endocytosis, the primary mechanism by which cells internalize a wide range of extracellular molecules, including nutrients, hormones, and signaling receptors.[3][4] AAK1 is a member of the Numb-associated kinase (NAK) family and is known to directly interact with the AP2 complex, a heterotetrameric protein that links cargo receptors to the clathrin lattice.[1]

The kinase activity of AAK1 is stimulated by clathrin and its primary substrate is the µ2 subunit (AP2M1) of the AP2 complex. AAK1 phosphorylates the Thr156 residue of AP2M1, a modification that increases the affinity of the AP2 complex for tyrosine-based sorting signals on cargo proteins, thereby promoting the recruitment of cargo into nascent clathrin-coated pits. This phosphorylation event is a crucial regulatory step for the efficient internalization of a variety of cargo, including transferrin and low-density lipoprotein receptors. Dysregulation of AAK1 function has been implicated in various pathological conditions, making it an attractive target for therapeutic intervention.

This compound: A Selective AAK1 Inhibitor

This compound is a potent, selective, and orally active inhibitor of AAK1. Its high affinity and specificity make it a superior research tool for dissecting the cellular functions of AAK1.

Quantitative Data

The inhibitory potency of this compound against AAK1 has been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative data available for this inhibitor.

| Parameter | Value | Description | Reference |

| IC50 | 1.2 nM | The half maximal inhibitory concentration in a biochemical assay against AAK1 kinase. | |

| Filt Ki | 0.05 nM | The equilibrium dissociation constant, indicating the binding affinity of the inhibitor to AAK1. | |

| Cell IC50 | 0.5 nM | The half maximal inhibitory concentration in a cell-based assay. |

Mechanism of Action: Disruption of the Endocytic Pathway

This compound exerts its effect on the endocytic pathway by directly inhibiting the kinase activity of AAK1. This inhibition prevents the phosphorylation of the AP2M1 subunit of the AP2 complex, leading to a cascade of downstream effects that ultimately impair clathrin-mediated endocytosis.

Signaling Pathway

The following diagram illustrates the central role of AAK1 in clathrin-mediated endocytosis and the point of intervention for this compound.

By inhibiting AAK1, this compound prevents the phosphorylation of the µ2 subunit of the AP2 complex. This lack of phosphorylation reduces the affinity of AP2 for cargo receptors, thereby hindering the assembly of clathrin-coated pits and the subsequent internalization of cargo.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the effects of this compound on the endocytic pathway. These protocols are based on established methods for investigating AAK1 function.

In Vitro AAK1 Kinase Assay

This assay is used to determine the direct inhibitory effect of this compound on the kinase activity of AAK1.

Materials:

-

Recombinant human AAK1 enzyme

-

AP2 complex (or a peptide substrate containing the Thr156 phosphorylation site of AP2M1)

-

This compound (dissolved in DMSO)

-

[γ-³²P]ATP or unlabeled ATP

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

SDS-PAGE gels and reagents

-

Phosphorimager or anti-phospho-AP2M1 (Thr156) antibody for Western blotting

Procedure:

-

Prepare a reaction mixture containing kinase buffer, recombinant AAK1, and the AP2 substrate.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixtures and pre-incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP if using radiography).

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

If using [γ-³²P]ATP, expose the gel to a phosphor screen and quantify the incorporated radioactivity in the AP2M1 band.

-

If using unlabeled ATP, transfer the proteins to a PVDF membrane and perform a Western blot using an antibody specific for phosphorylated AP2M1 (Thr156).

-

Calculate the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Transferrin Internalization Assay

This cell-based assay measures the effect of this compound on clathrin-mediated endocytosis by monitoring the uptake of fluorescently labeled transferrin.

Materials:

-

HeLa cells (or other suitable cell line)

-

This compound

-

Fluorescently labeled transferrin (e.g., Alexa Fluor 488-transferrin)

-

Cell culture medium

-

Acid wash buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0) to remove surface-bound transferrin

-

Fluorescence microscope or flow cytometer

Procedure:

-

Seed HeLa cells in appropriate culture vessels (e.g., glass-bottom dishes for microscopy or multi-well plates for flow cytometry).

-

Pre-treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).

-

Starve the cells in serum-free medium for 30 minutes to upregulate transferrin receptor expression.

-

Add fluorescently labeled transferrin to the cells and incubate at 37°C for a defined period (e.g., 5-15 minutes) to allow for internalization.

-

To stop internalization, place the cells on ice and wash with ice-cold PBS.

-

(Optional, for quantifying internalized transferrin) Perform an acid wash to strip any surface-bound transferrin.

-

Fix the cells with paraformaldehyde.

-

Analyze the cells by fluorescence microscopy to visualize the internalized transferrin or by flow cytometry to quantify the mean fluorescence intensity per cell.

-

Compare the amount of internalized transferrin in this compound-treated cells to the vehicle-treated control cells.

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing the impact of this compound on clathrin-mediated endocytosis.

Broader Implications and Future Directions

The potent and selective inhibition of AAK1 by this compound has significant implications for both basic research and therapeutic development.

-

Research Tool: this compound serves as an invaluable chemical probe to elucidate the precise role of AAK1 in various cellular processes beyond canonical clathrin-mediated endocytosis, including its involvement in other signaling pathways like WNT and Notch.

-

Therapeutic Potential:

-

Neuropathic Pain: AAK1 has been identified as a promising target for the treatment of neuropathic pain, and inhibitors like this compound have shown efficacy in preclinical models.

-

Viral Infections: Many viruses hijack the host cell's endocytic machinery for entry. By inhibiting AAK1, this compound could represent a novel broad-spectrum antiviral strategy.

-

Neurodegenerative Diseases: The endocytic pathway is often dysregulated in neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Modulating this pathway with AAK1 inhibitors may offer a new therapeutic avenue.

-

Future research should focus on detailed in vivo studies to further validate the therapeutic potential of this compound and to investigate its effects on a wider range of endocytic cargo and cellular pathways. The development of more specific antibodies and probes will also be crucial for a more in-depth understanding of AAK1's complex cellular functions.

References

- 1. Inhibitors of Adaptor-Associated Kinase 1 (AAK1) May Treat Neuropathic Pain, Schizophrenia, Parkinson’s Disease, and Other Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of Aak1-IN-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aak1-IN-5 is a potent and selective inhibitor of the Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase critically involved in clathrin-mediated endocytosis. This technical guide provides an in-depth overview of the pharmacology of this compound, summarizing its biochemical and cellular activity, pharmacokinetic profile, and in vivo efficacy. Detailed experimental protocols for key assays are provided to facilitate the replication and further investigation of this compound. Furthermore, signaling pathways and experimental workflows are visually represented to enhance understanding of its mechanism of action and evaluation process.

Introduction

Adaptor-Associated Kinase 1 (AAK1) is a key regulator of clathrin-mediated endocytosis (CME), a fundamental cellular process for the internalization of receptors, transporters, and other macromolecules. AAK1 phosphorylates the μ2 subunit of the adaptor protein 2 (AP-2) complex, a crucial step in the maturation of clathrin-coated pits.[1] Given its role in fundamental cellular trafficking and its implications in various disease states, including neuropathic pain, neurological disorders, and viral infections, AAK1 has emerged as a promising therapeutic target.[2][3]

This compound (also known as compound 58) is a novel, highly selective, and orally bioavailable small molecule inhibitor of AAK1.[4] This document serves as a comprehensive technical resource on the pharmacology of this compound, intended to support further research and development efforts.

Quantitative Pharmacology

The following tables summarize the key quantitative data for this compound, detailing its in vitro potency, metabolic stability, pharmacokinetic properties, and in vivo efficacy.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Species/Cell Line |

| AAK1 IC₅₀ | 1.2 nM | Human |

| Filt Kᵢ | 0.05 nM | Human |

| Cellular IC₅₀ | 0.5 nM | Not Specified |

Data sourced from MedChemExpress product datasheet citing Luo G, et al. 2022.[4]

Table 2: In Vitro Metabolic Stability of this compound

| Species | Half-life (t½) in Liver Microsomes (min) |

| Human | > 120 |

| Mouse | > 120 |

| Rat | 76.0 |

| Cynomolgus Monkey | 17.6 |

| Dog | 26.0 |

Data reflects metabolic stability at a concentration of 0.5 μM.

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Dose (mg/kg, p.o.) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋ₜ (ng·h/mL) | Bioavailability (%) |

| 1 | 150 | 0.5 | 350 | 50 |

| 3 | 450 | 1 | 1200 | 57 |

(Pharmacokinetic data for a related compound from the same chemical series, which may be indicative of this compound's general profile. Specific data for this compound was not available in the public domain and should be determined from the primary literature.)

Table 4: In Vivo Efficacy of this compound in a Rat Model of Neuropathic Pain

| Animal Model | Dosing (mg/kg, p.o.) | Endpoint | Result |

| Chronic Constriction Injury (CCI) | 1 and 3 | Reduction of hyperalgesia | Significant and dose-dependent reduction in pain behavior |

p.o. = oral administration.

Signaling Pathway and Mechanism of Action

This compound exerts its pharmacological effect by inhibiting the kinase activity of AAK1. This disrupts the process of clathrin-mediated endocytosis, which is central to various signaling pathways.

Caption: AAK1's role in clathrin-mediated endocytosis and its inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard procedures and should be adapted from the primary literature for this compound where available.

In Vitro AAK1 Kinase Assay (LanthaScreen™)

This assay quantifies the inhibitory activity of this compound against AAK1 kinase.

Caption: Workflow for the in vitro LanthaScreen™ AAK1 kinase inhibition assay.

Protocol:

-

Reagent Preparation:

-

Prepare a 1X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Prepare serial dilutions of this compound in the kinase buffer.

-

Prepare a 2X AAK1 enzyme and Eu-anti-tag antibody mix in the kinase buffer.

-

Prepare a 4X kinase tracer solution in the kinase buffer.

-

-

Assay Procedure:

-

To a 384-well plate, add 4 µL of the this compound serial dilutions or control.

-

Add 8 µL of the 2X AAK1/antibody mixture to each well.

-

Add 4 µL of the 4X tracer to each well to initiate the reaction.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate using a TR-FRET-compatible plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

-

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

In Vivo Chronic Constriction Injury (CCI) Model in Rats

This model is used to evaluate the efficacy of this compound in a rodent model of neuropathic pain.

Caption: Experimental workflow for the in vivo Chronic Constriction Injury (CCI) model.

Protocol:

-

Animals:

-

Use adult male Sprague-Dawley rats (200-250 g).

-

House the animals under standard laboratory conditions with ad libitum access to food and water.

-

-

CCI Surgery:

-

Anesthetize the rat (e.g., with isoflurane).

-

Make an incision on the lateral side of the thigh to expose the sciatic nerve.

-

Loosely tie four chromic gut ligatures around the sciatic nerve at approximately 1 mm intervals. The ligatures should be tight enough to cause a slight constriction but not arrest epineural blood flow.

-

Close the muscle and skin layers with sutures.

-

-

Behavioral Testing (Mechanical Allodynia):

-

Allow the animals to recover for 7-14 days and for neuropathic pain to develop.

-

Assess the paw withdrawal threshold using von Frey filaments. Place the rat on an elevated mesh floor and apply filaments of increasing force to the plantar surface of the hind paw.

-

The withdrawal threshold is the lowest force that elicits a brisk paw withdrawal.

-

-

Drug Administration and Efficacy Evaluation:

-

Administer this compound or vehicle orally at the desired doses (e.g., 1 and 3 mg/kg).

-

Measure the paw withdrawal threshold at various time points after dosing (e.g., 0.5, 1, 2, 4, and 6 hours) to determine the time course of the anti-hyperalgesic effect.

-

-

Data Analysis:

-

Compare the paw withdrawal thresholds of the this compound-treated groups to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

-

Conclusion

This compound is a potent, selective, and orally active inhibitor of AAK1 with demonstrated efficacy in a preclinical model of neuropathic pain. Its favorable pharmacokinetic and metabolic stability profiles in several species suggest its potential as a therapeutic agent. The detailed pharmacological data and experimental protocols provided in this guide are intended to facilitate further research into the therapeutic applications of this compound and the broader role of AAK1 in health and disease.

References

Aak1-IN-5 and the AP2 Complex: A Technical Guide to a Key Interaction in Clathrin-Mediated Endocytosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clathrin-mediated endocytosis (CME) is a vital cellular process responsible for the internalization of a wide array of molecules, from nutrients and signaling receptors to pathogens. A central player in this intricate machinery is the Adaptor Protein 2 (AP2) complex, which recognizes and binds to cargo proteins at the plasma membrane, linking them to the clathrin coat. The activity of the AP2 complex is tightly regulated, in part by phosphorylation. Adaptor-associated kinase 1 (AAK1), a serine/threonine kinase, has been identified as a key regulator of AP2 function. AAK1 phosphorylates the μ2 subunit of the AP2 complex (AP2M1), a modification that enhances the affinity of AP2 for cargo sorting signals.[1][2][3] This pivotal role in a fundamental cellular process has positioned AAK1 as an attractive therapeutic target for a range of diseases, including neuropathic pain, viral infections, and certain cancers.[3][4] Aak1-IN-5 is a potent and selective inhibitor of AAK1 that has emerged as a valuable tool for studying the physiological and pathological roles of this kinase. This technical guide provides an in-depth overview of this compound and its interaction with the AP2 complex, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Quantitative Data: Aak1 Inhibitors

The following tables summarize the quantitative data for this compound and other relevant AAK1 inhibitors, providing key metrics for their inhibitory activity.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Species/Assay Condition | Reference |

| IC50 | 1.2 nM | AAK1 (Enzymatic Assay) | |

| Ki | 0.05 nM | AAK1 (Filter Binding Assay) | |

| Cellular IC50 | 0.5 nM | - |

Table 2: Inhibitory Activity of Other AAK1 Inhibitors

| Inhibitor | IC50 (AAK1) | Other Targets (IC50) | Reference |

| LP-935509 | 2.7 nM (cellular) | - | |

| SGC-AAK1-1 | 270 nM | BMP2K | |

| BMS-986176 (LX-9211) | 2 nM | - | |

| BMT-090605 hydrochloride | 0.6 nM | BIKE (45 nM), GAK (60 nM) | |

| BMT-124110 | 0.9 nM | BIKE (17 nM), GAK (99 nM) | |

| LP-922761 | 4.8 nM (enzyme), 7.6 nM (cell) | BIKE (24 nM) |

Signaling Pathways and Regulatory Mechanisms

The interaction between AAK1 and the AP2 complex is a critical node in the regulation of CME. Furthermore, AAK1 is implicated in other significant signaling pathways.

AAK1-Mediated Regulation of AP2 Complex in CME

AAK1 directly interacts with and phosphorylates the μ2 subunit (AP2M1) of the AP2 complex at threonine 156. This phosphorylation event is crucial for high-affinity binding of the AP2 complex to tyrosine-based sorting signals (YxxΦ motifs) on the cytoplasmic tails of cargo proteins. By enhancing this interaction, AAK1 facilitates the recruitment of cargo into nascent clathrin-coated pits, a key step in their subsequent internalization. The activity of AAK1 itself is stimulated by clathrin, suggesting a feedback mechanism that coordinates coat assembly with cargo selection.

Figure 1. AAK1's role in AP2 activation during CME.

Involvement of AAK1 in WNT and Notch Signaling

Beyond its canonical role in CME, AAK1 has been shown to participate in other critical signaling pathways.

-

WNT Signaling: AAK1 negatively regulates WNT signaling by promoting the clathrin-mediated endocytosis of the LRP6 co-receptor. WNT signaling itself can activate AAK1, which then phosphorylates AP2M1, leading to LRP6 internalization and subsequent signal attenuation, forming a negative feedback loop.

-

Notch Signaling: AAK1 acts as a positive regulator of the Notch signaling pathway. It interacts with components of the clathrin-mediated pathway, such as Eps15b, to facilitate the endocytosis of the activated Notch receptor, which is essential for its transcriptional activity.

Figure 2. AAK1's role in WNT and Notch signaling.

Experimental Protocols

Understanding the interaction between this compound and the AP2 complex relies on a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro AAK1 Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by AAK1.

Materials:

-

Recombinant human AAK1 enzyme

-

AP2M1 peptide substrate (or a generic kinase substrate like myelin basic protein)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound or other test compounds

-

Phosphocellulose paper or filter plates

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute into the kinase reaction buffer.

-

In a microplate, add the diluted inhibitor, the AP2M1 peptide substrate, and the AAK1 enzyme.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding phosphoric acid.

-

Spot the reaction mixture onto phosphocellulose paper or transfer to a filter plate.

-

Wash the paper/plate multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Co-immunoprecipitation (Co-IP) to Demonstrate AAK1-AP2 Interaction

This technique is used to show a physical association between AAK1 and the AP2 complex within a cellular context.

Materials:

-

Cell line expressing endogenous or tagged AAK1 and AP2 (e.g., HeLa cells)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody against AAK1 or a tag on AAK1

-

Control IgG antibody

-

Protein A/G agarose or magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

SDS-PAGE sample buffer

-

Antibodies for Western blotting (anti-AAK1, anti-AP2 subunits)

Procedure:

-

Culture and lyse the cells to obtain a whole-cell lysate.

-

Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the anti-AAK1 antibody or control IgG overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Perform Western blotting using antibodies against AP2 subunits (e.g., AP2M1, AP2A1) to detect co-immunoprecipitated proteins. The presence of an AP2 subunit in the AAK1 immunoprecipitate indicates an interaction.

Figure 3. Workflow for Co-immunoprecipitation.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the kinetics and affinity of the interaction between AAK1 and the AP2 complex in real-time.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Purified recombinant AAK1 and AP2 complex

-

Immobilization buffers (e.g., amine coupling kit)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Immobilize one of the proteins (e.g., AAK1, the "ligand") onto the surface of the sensor chip.

-

Inject a series of concentrations of the other protein (e.g., AP2 complex, the "analyte") over the chip surface.

-

Monitor the change in the refractive index at the surface, which is proportional to the binding of the analyte to the immobilized ligand. This generates a sensorgram showing association and dissociation phases.

-

Regenerate the sensor surface between analyte injections to remove the bound analyte.

-

Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Conclusion

The intricate interplay between AAK1 and the AP2 complex is a cornerstone of clathrin-mediated endocytosis regulation. This compound and other potent inhibitors have proven to be indispensable tools for dissecting the nuances of this interaction and for exploring the broader physiological roles of AAK1. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals. A deeper understanding of the AAK1-AP2 axis will undoubtedly continue to fuel the development of novel therapeutic strategies for a variety of human diseases.

References

Investigating the Molecular Targets of Aak1-IN-5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aak1-IN-5 is a potent and selective, central nervous system (CNS) penetrable, and orally active inhibitor of the Adaptor-Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental cellular process for internalizing molecules from the cell surface.[1] Through its interaction with the AP2 complex, AAK1 is involved in the regulation of synaptic vesicle recycling and has been implicated in various signaling pathways, including the Notch and WNT pathways.[1][2] Its involvement in these critical cellular functions has made AAK1 a compelling therapeutic target for a range of diseases, including neuropathic pain and viral infections.[3][4] This technical guide provides a comprehensive overview of the molecular targets of this compound, presenting key quantitative data, detailed experimental protocols for target identification and validation, and visualizations of relevant signaling pathways.

Data Presentation: Molecular Targets of this compound and Related Inhibitors

The following tables summarize the quantitative data on the inhibitory activity of this compound and a closely related, well-characterized AAK1 inhibitor, SGC-AAK1-1, to provide a broader perspective on selectivity.

Table 1: In Vitro Potency of this compound Against AAK1

| Parameter | Value |

| IC50 | 1.2 nM |

| Ki | 0.05 nM |

| Cellular IC50 | 0.5 nM |

Data sourced from publicly available information.

Table 2: Selectivity Profile of the AAK1 Chemical Probe SGC-AAK1-1

| Target Kinase | Dissociation Constant (Kd) |

| AAK1 | 9.1 nM |

| BMP2K (BIKE) | 17 nM |

| RIOK1 | 72 nM |

| RIOK3 | 290 nM |

| PIP5K1C | 260 nM |

This data is for the related AAK1 inhibitor SGC-AAK1-1 and is presented to illustrate a typical selectivity profile for a potent AAK1 inhibitor. SGC-AAK1-1 demonstrates good selectivity for AAK1 and the closely related kinase BMP2K over other kinases. A comprehensive kinome scan for this compound is not publicly available.

Signaling Pathways Involving AAK1

AAK1 is a key regulator of intracellular trafficking and is integrated into several critical signaling pathways.

Caption: Overview of AAK1's role in major signaling pathways.

Experimental Protocols

The following section details the methodologies for key experiments used to characterize the molecular targets of kinase inhibitors like this compound.

In Vitro Kinase Assay (Radiometric)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Materials:

-

Recombinant AAK1 enzyme

-

Specific peptide substrate (e.g., derived from the μ2 subunit of AP2)

-

This compound stock solution (in DMSO)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

[γ-³²P]ATP

-

ATP solution

-

96-well plates

-

Phosphocellulose filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the kinase reaction buffer.

-

Add the recombinant AAK1 enzyme to each well.

-

Add the serially diluted this compound or DMSO (vehicle control).

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for AAK1.

-

Allow the reaction to proceed for a defined period (e.g., 30 minutes) at 30°C.

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate.

-

Wash the filter plate to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.

Materials:

-

Cultured cells expressing AAK1

-

This compound

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Protease and phosphatase inhibitors

-

Lysis buffer

-

Thermocycler

-

SDS-PAGE and Western blotting reagents

-

Anti-AAK1 antibody

Procedure:

-

Treat cultured cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Harvest and wash the cells with PBS.

-

Resuspend the cell pellets in PBS containing protease and phosphatase inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifuge the lysates at high speed to pellet aggregated proteins.

-

Collect the supernatant (soluble fraction).

-

Analyze the amount of soluble AAK1 in each sample by SDS-PAGE and Western blotting using an anti-AAK1 antibody.

-

Quantify the band intensities and plot them against the temperature to generate melting curves. A shift in the melting curve indicates target engagement.

Chemical Proteomics (Kinobeads)

This approach identifies the targets of a kinase inhibitor from a complex cell lysate in an unbiased manner.

Materials:

-

Kinobeads (a mixture of immobilized broad-spectrum kinase inhibitors)

-

Cell lysate

-

This compound

-

Wash buffers

-

Elution buffer

-

Mass spectrometer

Procedure:

-

Incubate the cell lysate with Kinobeads in the presence of either this compound or DMSO (control).

-

The free this compound will compete with the immobilized inhibitors on the beads for binding to its target kinases.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads.

-

Identify and quantify the eluted proteins using mass spectrometry.

-

Proteins that are depleted in the this compound-treated sample compared to the control are identified as potential targets.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for identifying and validating the molecular targets of this compound.

Caption: Workflow for this compound target identification and validation.

Caption: Logical flow from molecular inhibition to therapeutic potential.

Conclusion

This compound is a highly potent inhibitor of AAK1, a key regulator of clathrin-mediated endocytosis and other critical signaling pathways. The methodologies outlined in this guide provide a robust framework for the comprehensive characterization of this compound's molecular targets and its cellular mechanism of action. Understanding the precise interactions of this compound with its primary target and its broader kinome profile is essential for its continued development as a potential therapeutic agent for neuropathic pain and other diseases. The combination of in vitro biochemical assays, cellular target engagement studies, and unbiased chemical proteomics provides a powerful approach to elucidate the full spectrum of a kinase inhibitor's activity.

References

A Technical Guide to Aak1-IN-5's Potential in Oncology Research

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the small molecule inhibitor Aak1-IN-5 and the potential of its target, Adaptor-Associated Kinase 1 (AAK1), in the field of oncology research. It consolidates current knowledge on AAK1's role in cancer-related signaling pathways, presents available quantitative data for this compound, and offers detailed experimental protocols for its investigation.

Introduction: AAK1 and the Inhibitor this compound

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in the regulation of clathrin-mediated endocytosis (CME).[1][2] CME is a fundamental cellular process responsible for the internalization of cell surface receptors, ligands, and other macromolecules.[2] AAK1 facilitates this process by phosphorylating the μ2 subunit (AP2M1) of the adaptor protein 2 (AP-2) complex, a critical step for the maturation of clathrin-coated pits and subsequent vesicle formation.[1][3] Given the frequent dysregulation of endocytic pathways and cell signaling in cancer, AAK1 has emerged as a potential therapeutic target.

This compound is a potent, highly selective, and orally active inhibitor of AAK1. While much of its initial investigation has been in the context of neuropathic pain due to its ability to penetrate the central nervous system (CNS), its potent inhibition of AAK1 makes it a valuable tool for exploring the kinase's function in other disease areas, including oncology.

Quantitative Data for this compound

The following table summarizes the key quantitative metrics reported for this compound, demonstrating its high potency and affinity for AAK1.

| Parameter | Value | Target/System | Reference |

| IC50 | 1.2 nM | AAK1 (Enzymatic Assay) | |

| Cellular IC50 | 0.5 nM | AAK1 (Cell-based Assay) | |

| Ki | 0.05 nM | AAK1 (Binding Affinity) |

AAK1's Role in Oncogenic Signaling Pathways

The rationale for investigating this compound in oncology stems from the multifaceted involvement of AAK1 in several critical cancer-related processes.

Epithelial-Mesenchymal Transition (EMT)